6-(Diallylamino)pyridazine-3-carboxylate d'éthyle

Vue d'ensemble

Description

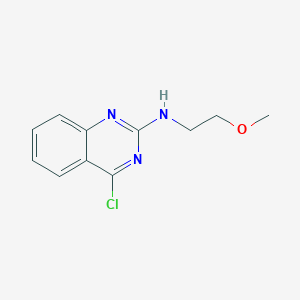

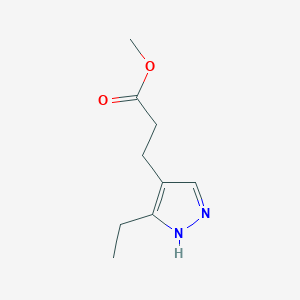

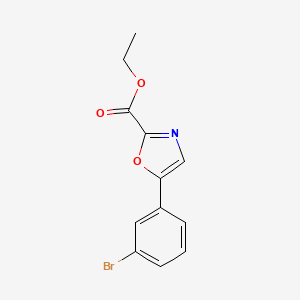

Ethyl 6-(diallylamino)pyridazine-3-carboxylate is a useful research compound. Its molecular formula is C13H17N3O2 and its molecular weight is 247.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 6-(diallylamino)pyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 6-(diallylamino)pyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Études de complexation en chimie nucléaire

Le composé 6-(Diallylamino)pyridazine-3-carboxylate d'éthyle peut être utilisé dans des études de complexation avec divers ions métalliques. Par exemple, des pyridazine carboxylates similaires ont été étudiés pour leur capacité à complexer avec les ions uranium (VI), ce qui est important dans la gestion des déchets nucléaires et la compréhension du comportement environnemental des substances radioactives .

Applications en science des matériaux

En science des matériaux, de tels composés peuvent être impliqués dans la synthèse de nouveaux matériaux avec des applications potentielles dans l'électronique, la photonique ou comme catalyseurs. Les dérivés de pyridazine apparentés sont connus pour leur bonne activité biologique et ont été largement étudiés dans les molécules médicamenteuses, ce qui pourrait se traduire par une recherche en science des matériaux pour le développement de nouveaux matériaux .

Synthèse chimique

Le this compound pourrait être utilisé comme un bloc de construction dans la synthèse chimique. Il pourrait servir de précurseur ou d'intermédiaire dans la synthèse de molécules plus complexes, conduisant potentiellement à de nouveaux médicaments ou matériaux aux propriétés uniques .

Chimie analytique

En chimie analytique, ce composé pourrait être utilisé comme réactif ou comme étalon pour l'étalonnage des instruments ou le développement de nouvelles méthodes analytiques en raison de sa structure et de ses propriétés uniques .

Conception de médicaments et pharmacologie

Compte tenu de l'activité biologique des dérivés d'imidazo[1,2-b]pyridazine apparentés, le this compound peut trouver des applications dans la conception de médicaments et la pharmacologie comme pharmacophore potentiel ou composé principal pour le développement de nouveaux agents thérapeutiques .

Catalyse

La structure unique du this compound pourrait en faire un candidat pour une utilisation comme ligand en catalyse, facilitant potentiellement diverses réactions chimiques en fournissant des voies réactionnelles alternatives ou en améliorant les vitesses de réaction .

Mécanisme D'action

Target of action

Many pyridazine derivatives have been found to have a wide range of pharmacological activities, such as antifungal , anti-diabetes , antiparasitic , anti-inflammatory , anti-proliferative activity , and acetylcholinesterase inhibitors . The specific targets can vary widely depending on the exact structure of the compound and its functional groups.

Analyse Biochimique

Biochemical Properties

Ethyl 6-(diallylamino)pyridazine-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with cyclin-dependent kinase 2, an enzyme crucial for cell cycle regulation . The interaction between Ethyl 6-(diallylamino)pyridazine-3-carboxylate and cyclin-dependent kinase 2 involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting cell proliferation.

Cellular Effects

Ethyl 6-(diallylamino)pyridazine-3-carboxylate has been observed to influence various cellular processes. In cancer cells, it exhibits anti-proliferative effects by inhibiting the activity of cyclin-dependent kinase 2, leading to cell cycle arrest . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of Ethyl 6-(diallylamino)pyridazine-3-carboxylate involves its binding interactions with biomolecules. By binding to the active site of cyclin-dependent kinase 2, it inhibits the enzyme’s activity, leading to a decrease in cell proliferation . This inhibition is achieved through the formation of stable complexes between the compound and the enzyme, preventing the enzyme from catalyzing its substrate.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 6-(diallylamino)pyridazine-3-carboxylate have been studied over time. The compound exhibits stability under various conditions, maintaining its reactivity and efficacy . Long-term studies have shown that Ethyl 6-(diallylamino)pyridazine-3-carboxylate can induce sustained changes in cellular function, including prolonged inhibition of cell proliferation and alterations in gene expression.

Dosage Effects in Animal Models

The effects of Ethyl 6-(diallylamino)pyridazine-3-carboxylate vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits cell proliferation . At higher doses, it can induce toxic effects, including adverse impacts on liver and kidney function. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

Ethyl 6-(diallylamino)pyridazine-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and degradation . The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological effects. Additionally, Ethyl 6-(diallylamino)pyridazine-3-carboxylate can influence metabolic flux and alter metabolite levels within cells.

Transport and Distribution

Within cells and tissues, Ethyl 6-(diallylamino)pyridazine-3-carboxylate is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components.

Subcellular Localization

Ethyl 6-(diallylamino)pyridazine-3-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent modulation of cellular processes.

Propriétés

IUPAC Name |

ethyl 6-[bis(prop-2-enyl)amino]pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c1-4-9-16(10-5-2)12-8-7-11(14-15-12)13(17)18-6-3/h4-5,7-8H,1-2,6,9-10H2,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQUBCQBEJCPZCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(C=C1)N(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Benzyl-1,5-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492073.png)

![4-cyclopropyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492076.png)

![4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492077.png)

![3-hydroxytetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1492081.png)